molecular formula C11H15NO3 B1407431 2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid CAS No. 1391009-53-2

2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid

Cat. No. B1407431
CAS RN: 1391009-53-2
M. Wt: 209.24 g/mol
InChI Key: BARUXYJSWQQTSX-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid , also known as L-3-methoxyphenylalanine , is an amino acid derivative. Its chemical formula is C10H13NO3 with a molecular weight of 195.22 g/mol . The compound features an amino group , a methoxy group , and a phenyl ring . The Smiles Code representation is: O=C(C@H=C1)N)O .

Scientific Research Applications

1. Catalytic Asymmetric Synthesis

2-Amino-3-(3-methoxy-2-methylphenyl)propanoic acid has been utilized in the catalytic asymmetric synthesis of tetrahydroisoquinoline alkaloids, employing the tyrosine derivative as a key amino acid building block. This synthesis pathway is significant for the production of natural products and pharmaceuticals (Tanifuji et al., 2016).

2. Antioxidant, Anti-inflammatory, and Antiulcer Activity

Research on novel amino acid conjugates with nifedipine has shown that this compound derivatives exhibit in vitro antioxidant, anti-inflammatory, and antiulcer activities. These findings are crucial for developing new therapeutic agents (Subudhi & Sahoo, 2011).

3. Polymer Modification and Medical Applications

The compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels through a condensation reaction. This modification enhances the thermal stability and antibacterial and antifungal activities of the polymers, making them suitable for medical applications (Aly & El-Mohdy, 2015).

4. Enantioseparation in Analytical Chemistry

This compound is relevant in the field of analytical chemistry, particularly in enantioseparation studies. These studies are essential for understanding the stereochemistry and pharmacological activity of compounds (Jin et al., 2020).

5. Corrosion Inhibition

Derivatives of this compound have been investigated as corrosion inhibitors for mild steel in acidic solutions. This research is beneficial for developing new materials with enhanced corrosion resistance (Gupta et al., 2016).

6. Anti-inflammatory Agents

New phenolic compounds derived from this compound have shown anti-inflammatory activities. These compounds are isolated from natural sources and have potential therapeutic applications (Ren et al., 2021).

properties

IUPAC Name

2-amino-3-(3-methoxy-2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-8(6-9(12)11(13)14)4-3-5-10(7)15-2/h3-5,9H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARUXYJSWQQTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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